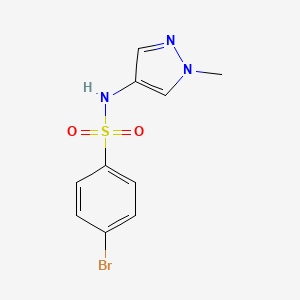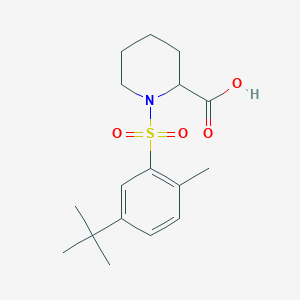
(3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate, also known as DBES, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonates and is known for its ability to inhibit protein tyrosine phosphatases (PTPs).
Wirkmechanismus
(3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate inhibits PTPs by binding to the active site of the enzyme and forming a covalent bond with the catalytic cysteine residue. This covalent bond prevents the enzyme from carrying out its normal function of removing phosphate groups from tyrosine residues in proteins. As a result, the signaling pathways regulated by PTPs are disrupted, leading to various cellular effects.
Biochemical and Physiological Effects:
(3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate inhibits cell proliferation and induces apoptosis by activating the JNK signaling pathway. In neuronal cells, (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate promotes neurite outgrowth and enhances synaptic plasticity by inhibiting PTPs that regulate the activity of NMDA receptors. In immune cells, (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate inhibits the activation of T cells and the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate in lab experiments is its specificity for PTPs. Unlike other PTP inhibitors that target multiple PTPs, (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate selectively inhibits a subset of PTPs that are involved in specific cellular processes. This allows researchers to study the role of these PTPs in a more precise manner. However, one limitation of using (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate is its irreversible binding to PTPs. Once (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate binds to the catalytic cysteine residue of the enzyme, it cannot be removed, making it difficult to study the reversibility of PTP inhibition.
Zukünftige Richtungen
There are several future directions for the use of (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate in scientific research. One direction is to study the role of specific PTPs in different diseases, such as cancer, neurodegenerative diseases, and autoimmune disorders. Another direction is to develop more potent and selective PTP inhibitors based on the structure of (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate. Finally, the use of (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate in combination with other drugs or therapies could provide new insights into the treatment of various diseases.
In conclusion, (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate is a valuable tool in scientific research for studying the role of protein tyrosine phosphatases in various biological processes. Its specificity for PTPs and its ability to inhibit specific cellular processes make it a useful compound for researchers. However, its irreversible binding to PTPs and its limitations in studying the reversibility of PTP inhibition should be taken into consideration. The future directions for the use of (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate in scientific research are promising and could lead to new discoveries in the treatment of various diseases.
Synthesemethoden
The synthesis of (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate involves the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with 3,5-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is obtained by precipitation with a non-polar solvent such as diethyl ether.
Wissenschaftliche Forschungsanwendungen
(3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate has been extensively used in scientific research as a tool to study the role of protein tyrosine phosphatases in various biological processes. PTPs are enzymes that remove phosphate groups from tyrosine residues in proteins, and they play a crucial role in regulating cell signaling pathways. Inhibition of PTPs by (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate has been shown to affect various cellular processes, including cell proliferation, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
(3,5-dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO4S/c1-4-20-15-6-5-13(17)10-16(15)22(18,19)21-14-8-11(2)7-12(3)9-14/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIWEVPROIIWKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole](/img/structure/B7499308.png)




![N'-[(E)-(2-chloroquinolin-3-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B7499348.png)

![N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499364.png)

![N-[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499372.png)
